molecular formula C18H17ClO8 B1246232 Methyl chloroasterrate

Methyl chloroasterrate

Cat. No.: B1246232
M. Wt: 396.8 g/mol
InChI Key: XSBBWBWHNNKSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl chloroasterrate is a natural product found in Aspergillus and Mallotus nudiflorus with data available.

Scientific Research Applications

Antimicrobial Properties

Methyl chloroasterrate has been isolated from marine-derived fungi, particularly from species such as Aspergillus terreus. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Case Study: Antibacterial Activity

A study analyzed the antibacterial efficacy of this compound against MRSA strains. The minimum inhibitory concentration (MIC) values ranged from 1.0 to 128 μg/mL, demonstrating its potential as an antimicrobial agent in treating resistant bacterial infections .

Pathogen MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus1 - 128
Micrococcus lutea6.25 - 100
Klebsiella pneumoniae12.5

Agricultural Applications

This compound's antimicrobial properties extend to agricultural applications, particularly in controlling plant pathogens. Its effectiveness against various fungal and bacterial pathogens makes it a candidate for developing biopesticides.

Case Study: Biopesticide Development

In a controlled study, this compound was tested for its efficacy against common agricultural pathogens. It exhibited strong inhibitory effects on Bacillus subtilis and Curvularia lunata, with inhibition rates exceeding 67% at concentrations of 500 μM .

Pathogen Inhibition Rate (%)
Bacillus subtilis100
Curvularia lunata67.6

Pharmaceutical Applications

The structural characteristics of this compound position it as a valuable intermediate in pharmaceutical synthesis. Its chlorinated structure can be utilized to create derivatives that may enhance therapeutic efficacy.

Case Study: Synthesis of Derivatives

Research has shown that this compound can be modified to produce various bioactive compounds through chemical synthesis methods. These derivatives are being explored for their potential use in treating infections and as anti-inflammatory agents .

Properties

Molecular Formula

C18H17ClO8

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate

InChI

InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3

InChI Key

XSBBWBWHNNKSSM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC

Synonyms

methyl chloroasterrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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